3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole
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Overview
Description
3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of chromeno-pyrazole derivatives
Preparation Methods
The synthesis of 3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole typically involves a multi-component reaction. One common method includes the reaction of 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, benzaldehyde, and benzylamine under mild conditions. This reaction proceeds through a ring-opening strategy and can be carried out without the need for chromatography, making it efficient and practical . Industrial production methods often utilize similar multi-component reactions due to their simplicity and high yield.
Chemical Reactions Analysis
3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, forming various derivatives depending on the substituents introduced . Major products formed from these reactions include different functionalized chromeno-pyrazole derivatives, which can exhibit unique biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in medicinal chemistry.
Comparison with Similar Compounds
3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole can be compared with other chromeno-pyrazole derivatives. Similar compounds include:
3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Known for its antioxidant activity.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Exhibits antimicrobial and anticancer properties.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Demonstrates significant radical scavenging activity and cytotoxicity against cancer cells.
The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its broad spectrum of biological activities, making it a valuable compound for further research and development.
Biological Activity
3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole is a heterocyclic compound that exhibits a unique fusion of chromene and pyrazole structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and kinase inhibition. The following sections will delve into its synthesis, biological activities, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C17H14N2O. Its structure combines aromatic characteristics from the chromene component with the reactivity of the pyrazole moiety. The synthesis typically involves multi-step reactions that optimize yield and purity through various conditions such as temperature and solvent choice .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, pyrano[2,3-c]pyrazoles have been shown to inhibit glioma growth effectively. Compound 4j , a derivative in this class, demonstrated low micromolar activity against AKT2/PKBβ, a key oncogenic kinase involved in glioma malignancy. This compound inhibited neurosphere formation in primary patient-derived glioma stem cells while showing reduced cytotoxicity towards non-cancerous cells .
Kinase Inhibition
The biological activity of this compound may also be linked to its ability to inhibit specific kinases. Kinase inhibitors are crucial in cancer therapy as they can interrupt signaling pathways that promote tumor growth. The structural similarities with other pyrazole derivatives suggest that this compound could possess similar inhibitory effects against critical kinases involved in cancer progression .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally related compounds is useful:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Methyl-2-(phenyl)pyrazole | Pyrazole | Analgesic properties; simpler structure |
Chromenopyrazoles | Chromene-Pyrazole Fusion | Diverse biological activities; drug development |
5-Arylpyrimidinones | Pyrimidine | Known for anticancer activities; different framework |
Dihydrochromeno-pyrazoles | Chromene-Pyrazole Fusion | Similar reactivity; varies in substituents |
This table illustrates how while this compound shares core features with other compounds, its unique combination may confer distinct biological activities not found in simpler analogs.
Case Studies and Research Findings
A notable study evaluated the anticancer potential of pyrano[2,3-c]pyrazoles against glioblastoma cell lines. The study found that certain derivatives exhibited potent inhibitory effects on glioma cell growth and were selective for cancerous cells over non-cancerous ones. This selectivity is critical for reducing potential side effects in therapeutic applications .
Properties
CAS No. |
77479-33-5 |
---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
3-methyl-1-phenyl-4H-chromeno[4,3-c]pyrazole |
InChI |
InChI=1S/C17H14N2O/c1-12-15-11-20-16-10-6-5-9-14(16)17(15)19(18-12)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
AJUHDQMFWAWTRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1COC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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